3-(Phenylethynyl)benzofuran-5-carbaldehyde
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Overview
Description
3-(Phenylethynyl)benzofuran-5-carbaldehyde is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a phenylethynyl group attached to the benzofuran ring and an aldehyde functional group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylethynyl)benzofuran-5-carbaldehyde typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and a terminal alkyne. The general procedure includes the following steps:
Starting Materials: The synthesis begins with 1-bromo-3-iodobenzene and 2-ethynylbenzaldehyde.
Catalysts and Reagents: Palladium(II) chloride (PdCl2) and copper(I) iodide (CuI) are used as catalysts, while triethylamine (NEt3) serves as the base.
Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylethynyl)benzofuran-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenylethynyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 3-(Phenylethynyl)-1-benzofuran-5-carboxylic acid.
Reduction: 3-(Phenylethynyl)-1-benzofuran-5-methanol.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
3-(Phenylethynyl)benzofuran-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of organic electronic materials and fluorescent probes.
Mechanism of Action
The mechanism of action of 3-(Phenylethynyl)benzofuran-5-carbaldehyde is primarily determined by its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the phenylethynyl group can participate in π-π interactions and conjugation with other aromatic systems. These interactions can influence the compound’s reactivity and binding affinity with molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylethynyl)-1-benzofuran-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(Phenylethynyl)-1-benzofuran-5-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
9-(4-Phenylethynyl)anthracene: Contains a phenylethynyl group but differs in the core aromatic structure.
Uniqueness
3-(Phenylethynyl)benzofuran-5-carbaldehyde is unique due to the combination of its phenylethynyl and aldehyde functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
648449-51-8 |
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Molecular Formula |
C17H10O2 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-(2-phenylethynyl)-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C17H10O2/c18-11-14-7-9-17-16(10-14)15(12-19-17)8-6-13-4-2-1-3-5-13/h1-5,7,9-12H |
InChI Key |
ALHZIMBGWLZHSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=COC3=C2C=C(C=C3)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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